![molecular formula C20H15ClFN5O2S B11260877 N1-(2-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260877.png)
N1-(2-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves the following steps:
Formation of the Triazolothiazole Core: This is achieved by the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions.
Substitution Reactions: The triazolothiazole core is then subjected to substitution reactions with 2-chlorophenyl and 3-fluorophenyl groups using suitable halogenated precursors and catalysts.
Amidation: The final step involves the amidation of the substituted triazolothiazole with ethylenediamine under controlled temperature and pH conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated precursors, amines, thiols, catalysts like palladium or copper.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazolothiazole compounds.
Scientific Research Applications
N’-(2-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used in the study of enzyme inhibition, particularly carbonic anhydrase and cholinesterase inhibitors.
Pharmaceutical Development: Investigated for its potential use in drug design and development for treating various diseases.
Chemical Biology: Employed in the study of molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of N’-(2-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s triazolothiazole core allows it to form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. This can result in therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
N’-(2-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure imparts distinct pharmacological properties and enhances its potential as a therapeutic agent compared to other triazolothiazole derivatives.
Properties
Molecular Formula |
C20H15ClFN5O2S |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-15-6-1-2-7-16(15)24-19(29)18(28)23-9-8-14-11-30-20-25-17(26-27(14)20)12-4-3-5-13(22)10-12/h1-7,10-11H,8-9H2,(H,23,28)(H,24,29) |
InChI Key |
LBCZPMSPWKCFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.